molecular formula C20H27BF2N2O4 B12959098 4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12959098
M. Wt: 408.2 g/mol
InChI Key: NSHRXOBDESTXHS-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound that features a combination of fluorinated cyclohexyl and pyrrolopyridine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolopyridine core and the introduction of the boronate ester group. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various biaryl compounds .

Scientific Research Applications

4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The fluorinated cyclohexyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its combination of a fluorinated cyclohexyl group and a pyrrolopyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H27BF2N2O4

Molecular Weight

408.2 g/mol

IUPAC Name

(4,4-difluorocyclohexyl) 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C20H27BF2N2O4/c1-18(2)19(3,4)29-21(28-18)13-11-16-15(24-12-13)7-10-25(16)17(26)27-14-5-8-20(22,23)9-6-14/h11-12,14H,5-10H2,1-4H3

InChI Key

NSHRXOBDESTXHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3C(=O)OC4CCC(CC4)(F)F)N=C2

Origin of Product

United States

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